Ethyl 2-(3-bromophenyl)-2-cyanoacetate
Overview
Description
Ethyl 2-(3-bromophenyl)-2-cyanoacetate is a useful research compound. Its molecular formula is C11H10BrNO2 and its molecular weight is 268.11 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of Ethyl 2-(3-bromophenyl)-2-cyanoacetate is the benzylic position of the compound . This position is particularly reactive due to the resonance stabilization provided by the adjacent aromatic ring .
Mode of Action
This compound interacts with its target through a free radical reaction . The compound undergoes nucleophilic substitution, where the bromine atom is replaced by another group . This reaction is facilitated by the presence of a strong acid, which protonates the ether oxygen, making it a good leaving group .
Biochemical Pathways
The reaction of this compound primarily involves the cleavage of the C-O bond, a process that is common in the reactions of ethers . This cleavage can occur through either an SN1 or SN2 pathway, depending on the substituents attached to the ether . The resulting products can then participate in various biochemical pathways, depending on their specific structures .
Properties
IUPAC Name |
ethyl 2-(3-bromophenyl)-2-cyanoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)10(7-13)8-4-3-5-9(12)6-8/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBQHOPHOXKJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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